Sulperazone
Description
Historical Context of Beta-Lactamase Inhibitor Combinations in Chemotherapy
The clinical significance of beta-lactamases became apparent shortly after the introduction of penicillin, with the identification of penicillin-inactivating enzymes in bacteria. biomedpharmajournal.org To circumvent this resistance mechanism, researchers developed beta-lactamase inhibitors – compounds that can bind to and inactivate these bacterial enzymes, thereby protecting the co-administered beta-lactam antibiotic from degradation. researchgate.netfrontiersin.orgnih.gov
The discovery of clavulanic acid in the late 1970s marked a turning point, leading to the first successful beta-lactam/beta-lactamase inhibitor combination drug, amoxicillin-clavulanic acid (Augmentin). researchgate.netnih.gov This was followed by the development and introduction of other beta-lactamase inhibitors like sulbactam (B1307) and tazobactam, combined with various beta-lactam antibiotics such as ampicillin (B1664943) and piperacillin, respectively. biomedpharmajournal.orgresearchgate.netnih.gov These combinations expanded the spectrum of activity of the partner antibiotics against bacteria producing specific types of beta-lactamases, primarily Class A enzymes. researchgate.netnih.gov
Compositional Basis of Sulperazone: Cefoperazone (B1668861) and Sulbactam as a Fixed Combination
This compound is a fixed combination of cefoperazone sodium and sulbactam sodium. globaldata.compfizer.com Cefoperazone is a semisynthetic, broad-spectrum third-generation cephalosporin (B10832234) antibiotic. pfizer.compfizer.comdrugbank.com Like other beta-lactam antibiotics, it exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall mucopeptide during the active multiplication phase of the organism. pfizer.compfizer.comdrugbank.comscribd.com This is achieved by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, which are crucial for the final stages of peptidoglycan synthesis. drugbank.comscholar9.com
Sulbactam is a derivative of the basic penicillin nucleus and functions as an irreversible beta-lactamase inhibitor. pfizer.compfizer.com It is a sodium penicillinate sulfone. pfizer.compfizer.com While sulbactam itself has limited intrinsic antibacterial activity, primarily against Neisseriaceae and Acinetobacter, its main role in the combination is to protect cefoperazone from degradation by beta-lactamase enzymes produced by resistant bacteria. pfizer.compfizer.comnih.gov Biochemical studies have demonstrated that sulbactam is an irreversible inhibitor of most important beta-lactamases produced by beta-lactam antibiotic-resistant organisms. pfizer.com The combination of sulbactam and cefoperazone is active against organisms sensitive to cefoperazone, and it also demonstrates synergistic activity against a variety of organisms, including Haemophilus influenzae and Bacteroides species. pfizer.com Sulbactam also binds with some penicillin-binding proteins, which can make sensitive strains more susceptible to the combination than to cefoperazone alone. pfizer.com
This compound is typically available as a dry powder for reconstitution, in fixed ratios of sulbactam to cefoperazone, commonly 1:1 and 1:2. pfizer.compfizer.com For instance, vials of the 1:1 product may contain the equivalent of 500 mg + 500 mg or 1000 mg + 1000 mg of sulbactam and cefoperazone, respectively. pfizer.compfizer.com The 1:2 product may contain 500 mg + 1000 mg or 1000 mg + 2000 mg. pfizer.compfizer.com
Overview of this compound's Scientific Significance in Combating Antimicrobial Resistance
The scientific significance of this compound lies in its ability to restore or enhance the activity of cefoperazone against bacteria that produce beta-lactamases. By inhibiting these enzymes, sulbactam effectively shields cefoperazone from hydrolysis, allowing it to exert its cell wall synthesis inhibitory effects. This is particularly important in the context of increasing resistance among Gram-negative bacteria, including problematic pathogens like Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. who.intnih.govmdpi.comdovepress.com
Research has shown that the combination of cefoperazone and sulbactam exhibits better activity against certain multidrug-resistant organisms compared to cefoperazone alone. nih.govmdpi.com Studies evaluating the in vitro activity of different cefoperazone-sulbactam ratios against multidrug-resistant organisms (MDROs) have indicated that increasing the ratio of sulbactam can enhance the inhibitory activity against some MDROs, including carbapenem-resistant Enterobacteriaceae and Acinetobacter baumannii. dovepress.com For example, one study observed that for most MDRO isolates, the inhibitory activity increased with increased ratios of sulbactam (1:2 > 1:1 > 2:1). dovepress.com
Data over several years suggests that resistance rates for cefoperazone/sulbactam against various pathogens remain relatively stable across different regions, indicating its sustained effectiveness against susceptible organisms. who.int However, it is important to note that the efficacy of sulbactam can vary depending on the specific type of beta-lactamase produced by the bacteria; while effective against many Class A enzymes, it is generally less effective against Class B, C, and D beta-lactamases. researchgate.netnih.gov Carbapenemases, such as KPC, OXA-type enzymes, and metallo-beta-lactamases (MBLs), are generally not inhibited by sulbactam. nih.gov
Despite the challenges posed by evolving resistance mechanisms, this compound continues to be a valuable tool in the antimicrobial arsenal, particularly in regions where specific resistance patterns are prevalent. Ongoing research and surveillance of resistance patterns are crucial to guide the appropriate use of this combination and preserve its effectiveness. nih.gov
Research Findings on Cefoperazone/Sulbactam Activity Against Specific Pathogens
| Pathogen | Observed Activity/Susceptibility | Source |
| Enterobacteriaceae | Better activity than cefoperazone alone; synergistic activity observed. nih.gov Effective against ESBL-producing strains. who.intnih.govmdpi.com | who.intnih.govmdpi.com |
| Pseudomonas aeruginosa | Better activity than cefoperazone alone. nih.gov Activity can vary, with some carbapenem-resistant strains not susceptible. nih.govdovepress.com | nih.govdovepress.com |
| Acinetobacter baumannii | Intrinsic activity of sulbactam; combination shows better activity than cefoperazone alone. nih.govnih.govmdpi.com Effective against carbapenem-resistant strains (activity can be ratio-dependent). mdpi.comdovepress.com | nih.govnih.govmdpi.comdovepress.com |
| Haemophilus influenzae | Synergistic activity observed with the combination. pfizer.com | pfizer.com |
| Bacteroides species | Synergistic activity observed with the combination; sulbactam has intrinsic activity. nih.govpfizer.com | nih.govpfizer.com |
| ESBL-producing E. coli | Higher susceptibility rates with 1:1 and 1:2 ratios compared to 2:1. mdpi.comdovepress.com | mdpi.comdovepress.com |
| Carbapenem-resistant A. baumannii | Higher susceptibility rates with increased sulbactam ratios (1:2 > 1:1 > 2:1). mdpi.comdovepress.com | mdpi.comdovepress.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
92739-15-6 |
|---|---|
Molecular Formula |
C33H38N10O13S3 |
Molecular Weight |
878.9 g/mol |
IUPAC Name |
(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1 |
InChI Key |
WIKQLQXZUYAZQC-KYNIKAHCSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefoperasone mixture with sulbactam; Bacamp; Cefactam; Jincetam; Sulperazone; |
Origin of Product |
United States |
Molecular and Mechanistic Underpinnings of Sulperazone Activity
Cefoperazone's Mechanism of Action at the Cellular Level
Cefoperazone (B1668861), as a beta-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. drugbank.compatsnap.com The bacterial cell wall is a crucial structural component, primarily composed of peptidoglycan, which provides rigidity and protects the cell from osmotic lysis. patsnap.comnumberanalytics.com
Inhibition of Bacterial Cell Wall Biosynthesis via Peptidoglycan Transpeptidases
The final stage of peptidoglycan synthesis involves the cross-linking of peptidoglycan strands, a process catalyzed by enzymes known as penicillin-binding proteins (PBPs), which are also referred to as peptidoglycan transpeptidases. patsnap.comnumberanalytics.comnih.gov Cefoperazone inhibits this crucial cross-linking step by binding to these PBPs. drugbank.compatsnap.com This binding prevents the transpeptidases from performing their function, leading to the formation of a weakened cell wall. patsnap.comnumberanalytics.com The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. drugbank.comnumberanalytics.com
Specific Interactions with Bacterial Penicillin-Binding Proteins (PBPs)
Cefoperazone binds to specific PBPs located inside the bacterial cell wall. drugbank.com The interaction with PBPs is key to cefoperazone's mechanism of action, as it mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor, the natural substrate for PBPs. numberanalytics.com Studies have investigated the affinity of cefoperazone for different PBPs in various bacterial species. For instance, cefoperazone has shown high affinities for Escherichia coli PBP-3, -1Bs, -2, and -1A, in descending order, and lower affinities for PBP-4, -5, and -6. nih.gov In Pseudomonas aeruginosa, cefoperazone demonstrated high affinity for PBP-3, -1A, -1B, -2, and -4, in descending order. nih.gov PBP-3 in both E. coli and P. aeruginosa is known to be involved in cell division. nih.gov Cefoperazone binding to PBPs leads to the inhibition of the third and last stage of bacterial cell wall synthesis. drugbank.com While cefoperazone can form a covalent bond with the active site serine in some PBPs, like other beta-lactams, studies have also shown that cefoperazone binding to PBP3 in Pseudomonas aeruginosa can produce some increase in stability without a covalent link, and the hydrolysis product of cefoperazone can bind noncovalently in the active site. scienceopen.comresearchgate.net Cefoperazone sodium salt is used in the study of drug-protein binding, expression, and inhibition of penicillin-binding proteins during cell wall synthesis. fishersci.cafishersci.ca
Sulbactam's Mechanism of Beta-Lactamase Inhibition
Sulbactam (B1307) is a beta-lactamase inhibitor, primarily used in combination with beta-lactam antibiotics like cefoperazone to protect them from degradation by bacterial beta-lactamase enzymes. patsnap.comwikipedia.org
Irreversible Inactivation of Beta-Lactamase Enzymes
Sulbactam acts as a time-dependent irreversible inhibitor of various beta-lactamases. patsnap.comnih.gov Structurally similar to beta-lactam antibiotics, sulbactam contains a beta-lactam ring that allows it to bind to the active site of beta-lactamases. patsnap.comwikipedia.orgnih.gov The inhibition process involves a stepwise interaction with the enzyme. Initially, sulbactam forms a reversible non-covalent complex with the enzyme's active site. patsnap.com Subsequently, it undergoes hydrolysis, leading to the formation of a covalent acyl-enzyme complex. patsnap.com This complex is resistant to further hydrolysis, resulting in the permanent or quasi-irreversible inactivation of the beta-lactamase enzyme. patsnap.comnih.gov This irreversible binding is crucial for protecting the co-administered beta-lactam antibiotic from enzymatic degradation. patsnap.com Sulbactam, along with clavulanic acid and tazobactam, are considered mechanism-based inhibitors that irreversibly acylate beta-lactamase. oup.comimrpress.com
Substrate and Inhibition Profile Against Key Beta-Lactamase Classes
Sulbactam exhibits inhibitory activity against a range of beta-lactamase enzymes, particularly those belonging to Ambler class A. asm.orgnih.govnih.gov These include common plasmid-mediated beta-lactamases such as TEM-1 and SHV-1, as well as certain extended-spectrum beta-lactamases (ESBLs). imrpress.comasm.orgnih.gov However, sulbactam's inhibitory spectrum is limited, and it may have less activity against other classes, such as certain class D beta-lactamases (e.g., some OXA enzymes) researchgate.net and is not effective against class B metallo-beta-lactamases. asm.org The effectiveness of sulbactam against beta-lactamases can vary depending on the specific enzyme; for instance, approximately 10,000 molecules of sulbactam can be turned over before the onset of inhibition with TEM-1 beta-lactamase. oup.com Some beta-lactamases, such as KPC-6, have shown reduced susceptibility to inhibition by sulbactam, indicating that the enzyme is capable of hydrolyzing this inhibitor. asm.org
Intrinsic Antimicrobial Activity of Sulbactam against Select Organisms (e.g., Neisseriaceae, Acinetobacter species)
While primarily known as a beta-lactamase inhibitor, sulbactam also possesses intrinsic antibacterial activity against a limited number of bacterial species. nih.govnih.govtandfonline.comresearchgate.net This intrinsic activity is related to its ability to bind to penicillin-binding proteins in certain organisms, thereby inhibiting bacterial cell wall synthesis. nih.govnih.govtandfonline.comcontagionlive.com Sulbactam has demonstrated intrinsic antimicrobial activity against Neisseria gonorrhoeae and Bacteroides fragilis. nih.govtandfonline.com Notably, sulbactam exhibits significant intrinsic activity against Acinetobacter species, including multidrug-resistant Acinetobacter baumannii. nih.govtandfonline.comresearchgate.netcontagionlive.com This activity against Acinetobacter is attributed to sulbactam binding to Acinetobacter PBPs, specifically PBP1 and PBP3, which are essential for cell wall synthesis in these bacteria. nih.govtandfonline.comcontagionlive.com The intrinsic activity of sulbactam against Acinetobacter species makes it a valuable component in the treatment of infections caused by these challenging pathogens. researchgate.netcontagionlive.com
Synergistic Molecular Interactions within the Sulperazone Combination
The synergistic activity of this compound stems from the complementary molecular actions of cefoperazone and sulbactam. Cefoperazone, a third-generation cephalosporin (B10832234), exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. Like other beta-lactam antibiotics, it achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, thereby disrupting the final stage of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity pfizer.comnih.govdrugbank.compediatriconcall.compatsnap.commims.com. This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis and death. patsnap.com
However, the effectiveness of cefoperazone, like other beta-lactam antibiotics, can be compromised by the production of beta-lactamase enzymes by bacteria. These enzymes hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive. mims.compatsnap.com This is where sulbactam plays a critical role in the this compound combination. Sulbactam is a beta-lactamase inhibitor, structurally related to penicillin, that acts as a "suicide inhibitor" of many important beta-lactamases. pfizer.compatsnap.compfizer.commims.comdrugbank.comnih.gov It binds irreversibly to the active site of these enzymes, forming a stable acyl-enzyme complex that effectively neutralizes their activity. patsnap.com By inhibiting beta-lactamases, sulbactam protects cefoperazone from enzymatic degradation, allowing it to reach and bind to its target PBPs and exert its antibacterial effects, especially against strains that would otherwise be resistant to cefoperazone alone. pfizer.commims.compfizer.commims.comwho.int
This protective mechanism of sulbactam leads to a significant potentiation of cefoperazone's activity, resulting in a synergistic effect. Studies have confirmed this synergy in whole-organism studies involving resistant bacterial strains. pfizer.compfizer.com The combination of sulbactam and cefoperazone is active against organisms susceptible to cefoperazone and exhibits synergistic activity, which can manifest as a significant reduction in minimum inhibitory concentrations (MICs) – in some cases, up to a four-fold reduction has been observed. pfizer.compfizer.com
Detailed research findings highlight the synergistic potential of cefoperazone-sulbactam against various challenging pathogens, including multidrug-resistant Acinetobacter baumannii (MDRAB) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae. dovepress.comamegroups.orgdovepress.commdpi.commdpi.com In vitro studies employing methods such as broth microdilution, checkerboard, and E-test have been instrumental in evaluating the synergy and determining the MIC values of the combination against clinical isolates. amegroups.orgresearchgate.netnih.govnih.govjst.go.jp
Research has also explored the impact of different ratios of sulbactam to cefoperazone on the degree of synergy observed. Studies suggest that higher proportions of sulbactam can enhance the activity against certain resistant strains, such as A. baumannii. dovepress.comdovepress.com For instance, escalating the ratio of sulbactam to cefoperazone has been shown to lead to a stepwise decrease in the MICs of the combination against A. baumannii, with higher sulbactam ratios demonstrating improved activity. dovepress.comdovepress.com
The synergistic effects of cefoperazone-sulbactam have been demonstrated in various in vitro studies. The following table summarizes some reported synergy or susceptibility rates of cefoperazone-sulbactam, alone or in combination with other agents, against specific bacterial pathogens:
| Bacterial Pathogen | Combination | Observed Effect | Rate (%) | Source |
| MDR Acinetobacter baumannii | Cefoperazone-Sulbactam + Tigecycline (B611373) | Synergistic/Additive | 66 | amegroups.org |
| MDR Acinetobacter baumannii | Cefoperazone-Sulbactam + Rifampicin (B610482) | Synergistic/Additive | 45.7 | amegroups.org |
| MDR Acinetobacter baumannii | Cefoperazone-Sulbactam + Meropenem (B701) | Synergistic/Additive | 20.4 | amegroups.org |
| Pseudomonas aeruginosa | Cefoperazone-Sulbactam + Levofloxacin | Synergistic | 30 | nih.gov |
| Acinetobacter baumannii (CRAB) (1:3 ratio) | Cefoperazone-Sulbactam | Susceptibility | 89.7 | dovepress.com |
| Acinetobacter baumannii (1:1 ratio) | Cefoperazone-Sulbactam | Susceptibility | 29.3 | dovepress.com |
| Acinetobacter baumannii (1:1.5 ratio) | Cefoperazone-Sulbactam | Susceptibility | 66.3 | dovepress.com |
Antimicrobial Spectrum and Potency in Preclinical Investigations
In Vitro Antimicrobial Activity against Gram-Positive Organisms
Sulperazone demonstrates in vitro activity against various Gram-positive organisms, including important Staphylococcus and Streptococcus species pfizer.compfizer.com.
Activity against Staphylococcus species (e.g., penicillinase and non-penicillinase-producing strains)
This compound is active against Staphylococcus aureus, including both penicillinase and non-penicillinase-producing strains pfizer.compfizer.compfizer.commims.com. Studies have shown that the addition of sulbactam (B1307) lowers the minimum inhibitory concentrations (MICs) of cefoperazone (B1668861) against -lactamase-producing Staphylococcus species to levels comparable to those of enzyme-deficient strains capes.gov.brnih.gov. While oxacillin-susceptible Staphylococcus strains are generally susceptible to this compound, oxacillin-resistant strains have shown resistance to the combination nih.gov. An in vitro study on multi-resistant strains from burn wounds indicated that the sensitive rate of Staphylococcus aureus to this compound was 42.6% (n=61), which was significantly higher than that of cefoperazone alone (21.3%, n=61) (P < 0.05) nih.gov.
Activity against Streptococcus species (e.g., S. pneumoniae, S. pyogenes, S. agalactiae, S. faecalis)
This compound is active in vitro against Streptococcus pneumoniae (formerly Diplococcus pneumoniae), Streptococcus pyogenes (Group A -hemolytic streptococci), Streptococcus agalactiae (Group B -hemolytic streptococci), most other strains of -hemolytic streptococci, and many strains of Streptococcus faecalis (enterococcus) pfizer.compfizer.compfizer.commims.com. Some studies indicate that Streptococcus pneumoniae isolates were sensitive to this compound researchgate.net.
In Vitro Antimicrobial Activity against Gram-Negative Organisms
This compound exhibits significant in vitro antimicrobial activity against a broad spectrum of Gram-negative organisms, including members of the Enterobacteriaceae, non-fermenting Gram-negative bacilli, and Haemophilus influenzae pfizer.compfizer.compfizer.commims.com. The addition of sulbactam is particularly beneficial against -lactamase-producing Gram-negative strains oup.comasm.org.
Activity against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella species, Enterobacter species, Citrobacter species, Proteus mirabilis, Morganella morganii)
This compound is active against a wide range of Enterobacteriaceae, including Escherichia coli, Klebsiella species (Klebsiella pneumoniae), Enterobacter species (Enterobacter aerogenes, Enterobacter cloacae), Citrobacter species (Citrobacter freundii, Citrobacter diversus), Proteus mirabilis, and Morganella morganii (formerly Proteus morganii) pfizer.compfizer.compfizer.commims.comru-pills.com. Studies have shown that Sulbactam significantly enhances the activity of cefoperazone against Enterobacteriaceae, including those harboring plasmid-mediated and extended-spectrum -lactamases oup.comtums.ac.ir.
Research has demonstrated that this compound exhibits commendable in vitro activity against Gram-negative pathogens isolated from blood, including Escherichia coli and Klebsiella pneumoniae tums.ac.ir. One study found that cefoperazone alone was effective against 95% of Enterobacteriaceae at 16 g/mL, and the addition of 4 g/mL sulbactam increased inhibition to 99.5% of strains capes.gov.brnih.gov. Another study on cefoperazone-resistant isolates showed that at a concentration of 8 mg/l of sulbactam added to cefoperazone, 82% of Klebsiella spp., 100% of E. coli, and 100% of Enterobacter spp. that were resistant to cefoperazone alone became susceptible to the combination researchgate.netnih.gov.
Data on the percentage sensitivity of isolates to Cefoperazone/sulbactam and comparator agents from one study is presented in Table 1. tums.ac.ir
| Organism | Cefoperazone/Sulbactam (%) | Colistin (%) | Tigecycline (B611373) (%) |
| Escherichia coli | 95 | 100 | 97 |
| Klebsiella pneumoniae | 82 | 97 | 97 |
| Acinetobacter species | 46 | 100 | 97 |
| Pseudomonas aeruginosa | 81 | 97 | 97 |
Table 1: Percentage sensitivity of isolates to Cefoperazone/Sulbactam and comparator agents. tums.ac.ir
Another study focusing on ceftazidime-resistant bacteria found that this compound was active against all 38 strains of ceftazidime-resistant K. pneumoniae tested, with an MIC range of 1.5-16 mg/l e-mjm.org.
Activity against Non-Fermenting Gram-Negative Bacilli (e.g., Pseudomonas species, Acinetobacter species)
This compound is active against Pseudomonas aeruginosa and some other Pseudomonas species, as well as Acinetobacter calcoaceticus and other Acinetobacter species pfizer.compfizer.compfizer.commims.comru-pills.com. Sulbactam has intrinsic activity against the Acinetobacter genus and contributes to the enhanced activity of the combination against these organisms oup.comdovepress.com.
Studies have shown notable activity of cefoperazone-sulbactam against Pseudomonas aeruginosa and Acinetobacter baumannii complex tums.ac.ir. The addition of sulbactam expands the spectrum of cefoperazone against Acinetobacter species and some rare Pseudomonas species capes.gov.brnih.gov. For cefoperazone-resistant isolates, the addition of 8 mg/l of sulbactam made 33% of Pseudomonas aeruginosa and 62% of Acinetobacter spp. susceptible to the combination researchgate.netnih.gov.
However, the activity against carbapenem-resistant strains of these non-fermenting Gram-negative bacilli can vary. While the addition of sulbactam can enhance the antibacterial activity against carbapenem-resistant Acinetobacter baumannii, studies have shown conflicting results regarding its additive effect against carbapenem-resistant Pseudomonas aeruginosa dovepress.comtandfonline.comnih.govscispace.com. One study indicated that the in vitro antibacterial activity of cefoperazone against carbapenem-resistant A. baumannii improved with the addition of sulbactam, but this was not observed for carbapenem-resistant P. aeruginosa dovepress.comscispace.com.
Data from a study on carbapenem-resistant isolates showed the following susceptibility rates: nih.govscispace.com
| Organism | Cefoperazone (%) | Cefoperazone-Sulbactam (1:1) (%) | Cefoperazone-Sulbactam (2:1) (%) |
| Carbapenem-resistant P. aeruginosa | 23.8 | 28.6 | 33.3 |
| Carbapenem-resistant A. baumannii | 0.0 | 80.0 | 40.0 |
Table 2: Susceptibility rates of carbapenem-resistant isolates to Cefoperazone and Cefoperazone-Sulbactam combinations. nih.govscispace.com
Another study evaluating different ratios of cefoperazone-sulbactam against Acinetobacter baumannii clinical strains found that increasing the proportion of sulbactam enhanced the antimicrobial activity, with the 1:3 ratio demonstrating the most effective antibacterial activity (MIC90 of 16 mg/L) dovepress.com.
Activity against Anaerobic Bacteria (e.g., Bacteroides species)
Quantitative Assessment of Synergistic Antimicrobial Effects
Preclinical investigations have extensively utilized quantitative methods to assess the synergistic potential of cefoperazone-sulbactam, both as a combination itself and in conjunction with other antimicrobial agents.
Quantitative Assessment of Synergistic Antimicrobial Effects
Minimum Inhibitory Concentration (MIC) Reduction Analysis
MIC reduction analysis is a key method for quantifying synergy, where a significant decrease in the MIC of the individual components or partner drug is observed when used in combination. Studies on cefoperazone-sulbactam have shown that the addition of sulbactam leads to a notable reduction in the MIC of cefoperazone against various beta-lactamase-producing organisms. For Bacteroides fragilis, the addition of sulbactam reduced the resistance rate to cefoperazone to below 1%, with synergy observed frequently in beta-lactamase-positive strains. oup.com Against carbapenem-resistant Acinetobacter baumannii (CRAB), combinations of cefoperazone-sulbactam with other agents like polymyxin (B74138) E or meropenem (B701) showed synergistic or additive effects on a high percentage of strains, resulting in a fourfold reduction in the MIC values of the individual drugs. cjic.com.cn Against multidrug-resistant Acinetobacter baumannii (MDRAB), the combination of tigecycline and cefoperazone-sulbactam demonstrated synergistic effects and reduced the MIC values of tigecycline. amegroups.org Similarly, combining rifampicin (B610482) with cefoperazone-sulbactam also led to decreased MIC values for rifampicin against MDRAB. amegroups.org A stepwise increase in the sulbactam to cefoperazone ratio has been shown to lead to a stepwise decrease in MICs and increased susceptibility against Acinetobacter baumannii. mdpi.com
In Vitro Synergistic Combinations with Other Antimicrobial Agents (e.g., tigecycline, rifampicin)
In vitro studies have investigated the synergistic potential of cefoperazone-sulbactam with other antibiotics, particularly against difficult-to-treat pathogens like MDRAB. Combinations of cefoperazone-sulbactam with tigecycline or rifampicin have shown notable synergistic effects against MDRAB isolates. One study reported a 66% synergistic effect for the combination of tigecycline and cefoperazone-sulbactam and 45.7% for rifampicin with cefoperazone-sulbactam against MDRAB, as assessed by the E-test method. amegroups.org Another study using the checkerboard method against CRAB strains showed that cefoperazone-sulbactam in combination with tigecycline achieved synergistic or additive effects on 53% of the strains, while with rifampicin, it showed additive effects on 65% and synergistic effects on 13% of the strains. cjic.com.cn The combination of cefoperazone-sulbactam plus rifampicin produced a high percentage (42%) of synergy, partial synergy, and additive results against MDR A. baumannii isolates. scienceasia.orgcabidigitallibrary.org These findings suggest that combining cefoperazone-sulbactam with agents like tigecycline or rifampicin can be a promising strategy to enhance activity against resistant organisms.
Methodologies for Susceptibility Testing in Research
Accurate assessment of the in vitro activity of cefoperazone-sulbactam is essential in preclinical research. Standardized methodologies are employed to determine the susceptibility of bacterial isolates to this combination.
Methodologies for Susceptibility Testing in Research
Broth and Agar (B569324) Dilution Methods for MIC Determination
Broth dilution and agar dilution methods are widely used and considered standard techniques for determining the minimum inhibitory concentration (MIC) of antimicrobial agents, including cefoperazone-sulbactam. springermedizin.denih.govresearchgate.netresearchgate.net These methods involve preparing serial dilutions of the antibiotic combination in broth or agar medium and inoculating them with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period. e-mjm.org Agar dilution is often considered the reference method for susceptibility testing. nih.govresearchgate.net In studies evaluating cefoperazone-sulbactam, both methods have been utilized to determine MIC values against various bacterial species, including Bacteroides species and Acinetobacter baumannii. umich.edupsu.eduspringermedizin.deresearchgate.nete-mjm.org These methods provide quantitative data on the potency of the antimicrobial and are fundamental for assessing synergy through techniques like the checkerboard method, which is based on the principle of measuring MICs of drugs in combination. cjic.com.cnnih.gov
Disk Diffusion Assays and Interpretive Criteria Development
Disk diffusion assay is a widely utilized phenotypic method for assessing the in vitro antimicrobial susceptibility of bacterial isolates. This method involves placing paper disks impregnated with a standardized concentration of an antimicrobial agent onto the surface of an agar plate inoculated with a standardized bacterial suspension. The antimicrobial agent diffuses into the agar, creating a concentration gradient. The size of the zone of inhibition of bacterial growth around the disk is then measured and correlated with the susceptibility of the organism to the agent fwdamr-reflabcap.eumdpi.com. Standardization of this method is crucial, with guidelines provided by organizations such as the Clinical Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) fwdamr-reflabcap.eumicroxpress.innih.org.pkbio-rad.com.
Initial investigations into the susceptibility testing of the cefoperazone-sulbactam combination (this compound) via disk diffusion utilized 75/30-microgram disks (75 µg cefoperazone and 30 µg sulbactam). For interpretive purposes, the zone size breakpoints established for 75-microgram cefoperazone disks alone were initially applied nih.govasm.orgnih.gov.
Further research aimed to determine the optimal disk content and interpretive criteria specifically for the cefoperazone-sulbactam combination to ensure accurate categorization of bacterial isolates. A study employing a predictor panel of clinical isolates, including staphylococci and Gram-negative bacteria with varying resistance mechanisms, was conducted to evaluate different disk masses. Regression analyses comparing Minimum Inhibitory Concentrations (MICs) to zone diameters were performed. This research indicated that decreasing the disk mass of cefoperazone shifted the regression line to the left, while decreasing the disk mass of sulbactam diminished the slope of the line capes.gov.br.
Based on testing against an expanded panel of isolates, a 30/20-microgram cefoperazone-sulbactam disk was found to provide improved separation between susceptible and resistant strains compared to the previously used 75/30-microgram disk. capes.gov.br.
Interpretive criteria were developed based on these findings. For the 30/20-microgram disk, proposed zone size breakpoints were ≤15 mm for resistance, 16 to 19 mm for moderate susceptibility, and ≥20 mm for susceptibility. capes.gov.br.
Research has also highlighted discrepancies between agar and broth microdilution MICs for cefoperazone-sulbactam, suggesting the need for separate interpretive criteria depending on the testing method employed. capes.gov.br.
Quality control guidelines for cefoperazone-sulbactam disk diffusion testing have been established. For monitoring the sulbactam component of the combination using 75/30-microgram disks, Acinetobacter calcoaceticus subsp. anitratus ATCC 43498 has been selected as a control strain. Expected zone diameters for this control strain with 75/30-microgram disks are typically in the range of 26 to 32 mm. nih.govasm.orgnih.gov. In contrast, Acinetobacter calcoaceticus subsp. anitratus tested with cefoperazone alone showed zone sizes ranging from 14 to 18 mm, demonstrating the contribution of sulbactam to the observed activity nih.govasm.orgnih.gov. For anaerobic dilution tests, Bacteroides thetaiotaomicron ATCC 29741 is recommended for cefoperazone-sulbactam testing. nih.govasm.orgnih.gov.
While standardized procedures for disk diffusion testing are widely available through organizations like CLSI, it has been noted that CLSI-recommended interpretive criteria for cefoperazone-sulbactam are not available for all bacterial species, including many Enterobacteriaceae and nonfermentative Gram-negative bacilli. researchgate.net. In such cases, interpretive breakpoints proposed in specific studies or by manufacturers may be utilized researchgate.nete-mjm.org.
Studies evaluating the in vitro activity of this compound against various clinical isolates have utilized the disk diffusion method to determine antimicrobial susceptibility. e-mjm.orgresearchgate.net.
Data Tables:
Based on the research findings, the following data tables illustrate key aspects of disk diffusion testing for cefoperazone-sulbactam:
| Disk Content (Cefoperazone/Sulbactam) | Proposed Interpretive Criteria (Zone Diameter in mm) capes.gov.br |
| 30/20 µg | Susceptible: ≥20 |
| Intermediate: 16-19 | |
| Resistant: ≤15 |
| Control Strain nih.govasm.orgnih.gov | Disk Content (Cefoperazone/Sulbactam) | Expected Zone Diameter Range (mm) nih.govasm.orgnih.gov |
| Acinetobacter calcoaceticus subsp. anitratus ATCC 43498 | 75/30 µg | 26-32 |
| Organism nih.govasm.orgnih.gov | Disk Content (Cefoperazone) | Zone Diameter Range (mm) nih.govasm.orgnih.gov |
| Acinetobacter calcoaceticus subsp. anitratus | 75 µg | 14-18 |
| Organism nih.govasm.orgnih.gov | Testing Method | MIC Range (µg/ml) (Cefoperazone/Sulbactam) nih.govasm.orgnih.gov |
| Acinetobacter calcoaceticus subsp. anitratus ATCC 43498 | Broth Microdilution | 1.0/0.5 to 8.0/4.0 |
| Bacteroides thetaiotaomicron ATCC 29741 | Anaerobic Dilution | 8.0/4.0 to 32/16 |
Bacterial Resistance Mechanisms and Mitigation Strategies
Role of Beta-Lactamases in Cefoperazone (B1668861) Resistance
Beta-lactamases are a diverse group of bacterial enzymes that hydrolyze the beta-lactam ring, a core structural component of beta-lactam antibiotics like cefoperazone, thereby rendering them inactive. The production of these enzymes is a primary mechanism of bacterial resistance to cefoperazone. nih.govmdpi.comdovepress.com
Characterization of Beta-Lactamase-Producing Bacterial Strains
Numerous bacterial species, particularly Gram-negative bacteria such as Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Pseudomonas aeruginosa, and Acinetobacter baumannii, are known to produce beta-lactamases that can confer resistance to cefoperazone. nih.govasm.orgspandidos-publications.comnih.govpasteur.ac.irfrontiersin.org The types of beta-lactamases produced by these strains are varied and can include extended-spectrum beta-lactamases (ESBLs), AmpC beta-lactamases, and carbapenemases. mdpi.comnih.govpasteur.ac.irfrontiersin.org The presence and type of beta-lactamase significantly influence the susceptibility of bacterial strains to cefoperazone. For instance, strains producing high levels of certain beta-lactamases normally susceptible to inhibitors can exhibit increased resistance. asm.org
Studies characterizing beta-lactamase-producing strains have identified various prevalent enzymes. For example, E. coli isolates from urinary tract infections have shown high resistance to ampicillin (B1664943) and moderate resistance to cefoperazone, with a significant percentage being ESBL producers carrying genes like blaCTX-M, blaTEM, blaSHV, and blaOXA. pasteur.ac.ir In Pseudomonas aeruginosa isolates from cystic fibrosis patients, resistance to cefoperazone was observed in a notable percentage, alongside resistance to other antibiotics. spandidos-publications.com
Hydrolysis Kinetics of Cefoperazone by Specific Beta-Lactamases (e.g., TEM enzymes)
Cefoperazone, while having some stability against common penicillinases like TEM-1 and SHV-1, is less stable to hydrolysis by some beta-lactamases compared to other third-generation cephalosporins. nih.govfishersci.canih.gov Beta-lactamases, such as those from the TEM family, hydrolyze the beta-lactam ring of cefoperazone through a mechanism involving a covalent intermediate. mdpi.com
Kinetic studies examining the interaction between cefoperazone and specific beta-lactamases, such as TEM enzymes, would typically involve determining parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters provide insight into the affinity of the enzyme for cefoperazone and the rate at which the enzyme hydrolyzes the antibiotic. While specific detailed kinetic data for cefoperazone hydrolysis solely by TEM enzymes were not extensively detailed in the provided snippets, the general principle is that efficient hydrolysis by beta-lactamases leads to reduced antimicrobial activity of cefoperazone. The susceptibility of cefoperazone to hydrolysis by some beta-lactamases highlights the need for a beta-lactamase inhibitor in combination therapy. nih.govfishersci.ca
Sulbactam's Efficacy Against Diverse Beta-Lactamase Profiles
Sulbactam (B1307) is a beta-lactamase inhibitor that works primarily as a suicide inhibitor, binding irreversibly to the active site of certain beta-lactamases and protecting the co-administered beta-lactam antibiotic from hydrolysis. wikipedia.orgmims.compfizer.com
Inhibition Spectrum Against Ambler Class A, C, and D Beta-Lactamases
Sulbactam is known to be an effective inhibitor of many Ambler Class A beta-lactamases, including common enzymes like TEM-1 and SHV-1. nih.govnih.govasm.orgresearchgate.netnih.gov It also demonstrates inhibitory activity against some Class C beta-lactamases. nih.govnih.govasm.orgresearchgate.net However, its activity against Class D beta-lactamases can be more variable and generally less potent compared to its activity against Class A enzymes. nih.govasm.orgresearchgate.netdovepress.comchemmethod.com Metallo-beta-lactamases (Ambler Class B) are generally not inhibited by sulbactam. nih.govasm.orgdovepress.comnih.gov
Research indicates that sulbactam can exhibit a broad spectrum of inhibition against Ambler Class A, C, and D serine beta-lactamases, although the degree of inhibition varies depending on the specific enzyme. chemmethod.comfrontiersin.org
Kinetic Studies of Sulbactam Hydrolysis by Bacterial Enzymes
As a beta-lactam molecule itself, sulbactam is also a substrate for beta-lactamases and can be hydrolyzed. nih.govasm.orgresearchgate.net Kinetic studies investigating sulbactam hydrolysis by various beta-lactamases have shown wide variations in kinetic constants (Km and kcat) across different enzyme classes and even within the same class. nih.govasm.orgresearchgate.net
For Ambler Class A beta-lactamases, studies have reported a wide range of kinetic constants for sulbactam hydrolysis. For instance, TEM-1 has shown relatively high catalytic efficiency for sulbactam hydrolysis. nih.gov Class C and D enzymes can also hydrolyze sulbactam, although often with different kinetic profiles compared to Class A enzymes. nih.govasm.orgresearchgate.net Understanding the kinetics of sulbactam hydrolysis is crucial because it impacts the effectiveness of sulbactam as a beta-lactamase inhibitor; if sulbactam is rapidly hydrolyzed, its ability to protect the co-administered antibiotic is diminished.
Table 1: Representative Kinetic Parameters for Sulbactam Hydrolysis by Selected Beta-Lactamases
| Beta-Lactamase (Ambler Class) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| TEM-1 (A) | ≤2 | High | ~1,000,000 |
| SHV-5 (A) | ≤2 | 0.07 | High |
| CTX-M-15 (A) | >6250 | 14 | 470 |
| NDM-1 (B) | 1400 | 50 | 36,000 |
| VIM-1 (B) | 194 | 10 | 52,000 |
| A. baumannii ADC-7 (C) | Variable | Variable | Variable |
| OXA-type (D) | Variable | Variable | Variable |
Note: Values are approximate and can vary depending on the specific study and experimental conditions. Data compiled from multiple sources. nih.govasm.orgresearchgate.net
Comparative Stability of Sulperazone to Various Beta-Lactamases
The combination of cefoperazone and sulbactam (this compound) demonstrates enhanced stability against a broader range of beta-lactamases compared to cefoperazone alone. mims.compfizer.comasm.org Sulbactam protects cefoperazone from hydrolysis by many Class A and some Class C and D beta-lactamases. nih.govnih.govasm.orgresearchgate.netchemmethod.comfrontiersin.org This protective effect restores or significantly enhances the activity of cefoperazone against bacterial strains producing these enzymes. mims.compfizer.comasm.org
Differential Affinity and Binding Constants of Sulbactam for Beta-Lactamases
Sulbactam, a key component of this compound, functions primarily as a beta-lactamase inhibitor, protecting the co-administered beta-lactam antibiotic, cefoperazone, from enzymatic hydrolysis. Sulbactam contains a beta-lactam ring and acts as a suicide inhibitor, irreversibly binding to the active site of many beta-lactamases. wikipedia.orgtoku-e.commdpi.com This binding prevents the enzymes from degrading cefoperazone, thereby extending its spectrum of activity, particularly against bacteria that produce these enzymes. toku-e.commdpi.comnih.govefda.gov.et
Studies have investigated the kinetic interactions of sulbactam with various beta-lactamases across different Ambler classes (A, B, C, and D). frontiersin.orgasm.orgresearchgate.netnih.gov While all tested beta-lactamases demonstrated the ability to hydrolyze sulbactam to some extent, significant variations in kinetic constants were observed, even within the same class. researchgate.netnih.gov
Sulbactam exhibits a higher affinity and binding constant for plasmid-mediated beta-lactamases like TEM-1 and TEM-2 compared to cefoperazone, showing at least a 10-fold difference in affinity. nih.gov This is particularly relevant as TEM enzymes can hydrolyze cefoperazone at a moderate rate. nih.gov
Research involving 14 purified beta-lactamase enzymes representing clinically important families has provided detailed insights into the steady-state kinetics of sulbactam hydrolysis and the kinetics of beta-lactamase inhibition. asm.orgresearchgate.netnih.gov Class A beta-lactamases showed wide variability in their susceptibility to inhibition by sulbactam. asm.orgresearchgate.netnih.gov Class C and D enzymes were generally weakly inhibited, while class B enzymes were largely unaffected. asm.orgresearchgate.netnih.gov
Kinetic parameters such as Michaelis constant (Km) and catalytic constant (kcat) for sulbactam hydrolysis by different beta-lactamases have been determined. For class A beta-lactamases, Km values ranged from ≤2 μM for SHV-5 and TEM-1 to >6.25 mM for CTX-M-15. asm.org The kcat values varied from 0.07 s-1 for SHV-5 to 14 s-1 for CTX-M-15. asm.org The catalytic efficiency (kcat/Km) ranged from 470 M-1 s-1 for CTX-M-15 to approximately 1,000,000 M-1 s-1 for TEM-1. asm.org
The turnover number, representing the molar ratio of sulbactam to enzyme required for complete inhibition, also varied among beta-lactamase classes. asm.orgresearchgate.netnih.gov Class C enzymes had the lowest turnover numbers, class A enzymes showed wide variation, and class D enzymes exhibited very high turnover numbers. asm.orgresearchgate.netnih.gov These kinetic differences are crucial for understanding the effectiveness of sulbactam against specific beta-lactamases and predicting which enzymes are likely to be well-inhibited. nih.gov
Sulbactam is considered less potent against class A beta-lactamases compared to clavulanate but demonstrates greater potency against class C beta-lactamases. researchgate.net However, carbapenemases, including KPC- and OXA-type (Class D) and metallo-beta-lactamase enzymes (Class B), are generally not inhibited by sulbactam. mdpi.com
The interaction between sulbactam and beta-lactamases involves the formation of an acyl intermediate complex with the active site serine hydroxyl group, which can undergo further reactions leading to irreversible enzyme blockage. frontiersin.org
| Beta-Lactamase Type (Ambler Class) | Sulbactam Inhibition Susceptibility | Examples (where specified) |
| Class A | Varies widely | TEM-1, TEM-2, SHV-5, CTX-M-15, KPC-2 |
| Class B | Essentially or completely unaffected | IMP-1, NDM-1, VIM-1 |
| Class C | Very weakly inhibited, but more potent than against Class A for some | Acinetobacter baumannii ADC-7, Pseudomonas aeruginosa AmpC, Enterobacter cloacae P99 |
| Class D | Very weakly inhibited | OXA-10, OXA-23, OXA-24, OXA-48 |
Mechanisms of this compound Resistance in Preclinical Models (e.g., overgrowth of non-susceptible organisms)
As with other antibiotic therapies, prolonged use of this compound (cefoperazone/sulbactam) can lead to the overgrowth of non-susceptible organisms in preclinical models. efda.gov.etmims.compfizer.compfizer.commedicine-onlinee.org This phenomenon is a recognized mechanism of resistance development, where organisms inherently resistant to the combination or those that acquire resistance mechanisms proliferate under the selective pressure of the antibiotic. medicine-onlinee.org Careful observation during treatment is advised to monitor for such overgrowth. efda.gov.etmims.compfizer.compfizer.commedicine-onlinee.org
In addition to the selection for pre-existing resistant organisms, resistance to this compound can also arise through the development or acquisition of specific resistance mechanisms. Studies in preclinical models, particularly with Acinetobacter baumannii, have investigated the mechanisms underlying resistance to cefoperazone/sulbactam. nih.govfrontiersin.org
One documented mechanism involves the amplification of beta-lactamase genes, such as blaOXA-23. frontiersin.org While blaOXA-23 amplification is known to confer resistance to carbapenem (B1253116) antibiotics, it has also been reported to contribute to resistance to the cefoperazone/sulbactam combination. frontiersin.org Whole-genome sequencing studies in A. baumannii isolates from patients treated with cefoperazone/sulbactam have shown the amplification of blaOXA-23 in isolates that developed resistance during therapy. frontiersin.org
Another mechanism of resistance to sulbactam, which contributes to this compound resistance, involves mutations in penicillin-binding proteins (PBPs), particularly PBP3. asm.orgscilit.com Sulbactam possesses intrinsic antibacterial activity against Acinetobacter species, partly due to its inhibition of PBP3. toku-e.comasm.orgscilit.comchemmethod.com Resistance mutations near the active site of PBP3 have been identified, leading to reduced affinity of the mutated PBP3 proteins for sulbactam. asm.orgscilit.com This reduced binding can contribute to decreased susceptibility to sulbactam and, consequently, to this compound.
Furthermore, resistance mechanisms can involve alterations in stringent response genes, which have been associated with resistance to PBP2 inhibitors. asm.orgscilit.com While sulbactam's primary intrinsic activity in A. baumannii is through PBP3 inhibition, some research suggests that co-administered agents (like novel beta-lactamase inhibitors) might enhance sulbactam activity via PBP2 inhibition, and thus alterations in genes related to PBP2 inhibition can also play a role in resistance. asm.orgscilit.com
The development of resistance in preclinical models highlights the dynamic interplay between the antibiotic combination and bacterial defense mechanisms, including enzymatic inactivation, alterations in drug targets, and potentially other uncharacterized pathways.
| Mechanism of Resistance | Description | Relevant Component(s) of this compound Affected | Example Organisms (from studies) |
| Overgrowth of non-susceptible organisms | Proliferation of bacteria inherently resistant to cefoperazone/sulbactam or those that have acquired resistance mechanisms under selective pressure. | Cefoperazone and Sulbactam | Various bacteria |
| Amplification of beta-lactamase genes | Increased production of enzymes that hydrolyze the beta-lactam ring. | Cefoperazone (primarily), Sulbactam (can be hydrolyzed by some beta-lactamases) | Acinetobacter baumannii (blaOXA-23) |
| Mutations in Penicillin-Binding Proteins (PBPs) | Alterations in the bacterial enzymes that are targets of beta-lactam antibiotics and sulbactam's intrinsic activity. | Sulbactam (PBP3), Cefoperazone (PBPs involved in cell wall synthesis) | Acinetobacter baumannii (PBP3) |
| Alterations in stringent response genes | Changes in genes potentially associated with resistance to PBP inhibitors. | Sulbactam (potentially via PBP2 inhibition enhancement) | Acinetobacter baumannii |
Pharmacokinetic Dynamics in Preclinical Models
Absorption and Distribution Studies in Animal Models
Studies in animal models have investigated the absorption and subsequent distribution of sulbactam (B1307) and cefoperazone (B1668861) to various tissues and fluids following administration. The distribution profiles highlight the potential sites of action and potential for accumulation.
Tissue and Fluid Distribution Profile (e.g., bile, gall bladder, skin, reproductive organs)
Both sulbactam and cefoperazone demonstrate good distribution into a variety of tissues and fluids in animal models. These include bile, gall bladder, skin, appendix, fallopian tubes, ovary, and uterus, among others. pfizer.compfizer.comefda.gov.et
Following intravenous administration of sulbactam/cefoperazone to rats, the highest tissue levels of the drugs were observed in the kidney, followed by the liver, serum, and lung. jst.go.jp After subcutaneous administration to mice, sulbactam concentrations were highest in the kidney, followed by serum, lung, and liver, while cefoperazone levels were highest in the liver, followed by the kidney, serum, and lung. jst.go.jp
Cefoperazone has shown high penetration into bile in experimental animals such as rats, rabbits, dogs, and monkeys, consistently higher than that of cephazolin. nih.govresearchgate.net Biliary excretion of cefoperazone was significantly reduced in experimentally-produced liver cirrhosis in rats. nih.govresearchgate.net
Protein Binding Characteristics of Cefoperazone and Sulbactam
The extent of serum protein binding varies between sulbactam and cefoperazone and across different animal species.
The serum protein binding of sulbactam in the presence of cefoperazone was approximately 20% in human and dog sera, 16% in rabbits, and 56% in rats. jst.go.jp Cefoperazone exhibited higher protein binding, ranging from 77% to 93% in these animals. jst.go.jp Another source indicates the protein binding of cefoperazone is 82-93% and that of sulbactam is 38%. biocon.com
The following table summarizes the protein binding characteristics observed in different species:
| Compound | Species | Protein Binding (%) | Source |
| Sulbactam | Human | ~20 | jst.go.jp |
| Sulbactam | Dog | ~20 | jst.go.jp |
| Sulbactam | Rabbit | 16 | jst.go.jp |
| Sulbactam | Rat | 56 | jst.go.jp |
| Sulbactam | - | 38 | biocon.com |
| Cefoperazone | Human | 77-93 | jst.go.jp |
| Cefoperazone | Dog | 77-93 | jst.go.jp |
| Cefoperazone | Rabbit | 77-93 | jst.go.jp |
| Cefoperazone | Rat | 77-93 | jst.go.jp |
| Cefoperazone | - | 82-93 | biocon.com |
| Cefoperazone | Goat | 20.34 | tandfonline.com |
Metabolism and Elimination Pathways in Animal Systems
The elimination of sulbactam and cefoperazone occurs through different primary pathways, with sulbactam primarily cleared renally and cefoperazone significantly excreted via bile.
Renal Clearance of Sulbactam in Animal Models
Sulbactam is predominantly eliminated by the kidneys in animal models. After intravenous administration of sulbactam/cefoperazone, sulbactam was largely recovered in the urine in mice, rats, and dogs. jst.go.jp Approximately 84% of the sulbactam dose administered with sulbactam/cefoperazone is excreted by the kidney. pfizer.compfizer.comefda.gov.etnafdac.gov.ng
Studies in dogs have shown that azotemic dogs have a lower clearance and higher plasma concentrations of ampicillin (B1664943) compared to healthy dogs, suggesting that impaired renal function affects the clearance of beta-lactamase inhibitors like sulbactam. researchgate.net The total body clearance of sulbactam was highly correlated with estimated creatinine (B1669602) clearance in patients with different degrees of renal function. pfizer.compfizer.com Functionally anephric patients showed a significantly longer half-life of sulbactam. pfizer.compfizer.com
Biliary Excretion of Cefoperazone in Animal Models
Cefoperazone is extensively excreted in the bile. biocon.comnafdac.gov.ng In rats, biliary recovery of cefoperazone was about 54%, while urinary recovery was approximately 17%. jst.go.jp In dogs, urinary recovery was higher (approximately 64%) compared to fecal recovery (approximately 20%), suggesting species-dependent differences in excretion routes. jst.go.jp However, another source indicates that most of the remaining dose of cefoperazone not renally excreted (approximately 25% of the dose) is excreted in the bile. pfizer.compfizer.comefda.gov.etnafdac.gov.ng
Biliary excretion of cefoperazone in rats, rabbits, dogs, and monkeys was consistently higher than that of cephazolin. nih.govresearchgate.net Experimentally-produced liver cirrhosis in rats markedly reduced the biliary excretion of cefoperazone. nih.govresearchgate.net Studies in rats also indicate that approximately 80% of an administered dose of cefoperazone was excreted into the bile in control rats. asm.org This biliary excretion appears to be mediated, at least in part, by the multidrug resistance-associated protein (Mrp) 2 transporter on the canalicular membranes. researchgate.net
Half-Life Determination and Proportionality to Dose in Animal Studies
Pharmacokinetic studies in animal models have determined the half-life of sulbactam and cefoperazone. The serum half-lives of sulbactam and cefoperazone after intravenous administration of the combination were approximately 20 and 21 minutes in rats, respectively, and 30-35 and 42-46 minutes in dogs, respectively. jst.go.jp After subcutaneous administration to mice, the serum levels of both drugs declined in parallel after reaching peak concentrations. jst.go.jp
After sulbactam/cefoperazone administration, the mean half-life for sulbactam is about 1 hour, while that for cefoperazone is 1.7 hours. pfizer.compfizer.comefda.gov.etnafdac.gov.ng Serum concentrations have been shown to be proportional to the dose administered, which is consistent with previously published values for the agents when given alone. pfizer.compfizer.comefda.gov.etnafdac.gov.ng
In goats, the elimination half-life of cefoperazone following intravenous administration was 1.97 ± 0.14 hours. tandfonline.com Following intramuscular administration in goats, the absorption half-life was 0.12 ± 0.01 hours, and the elimination half-life was 1.52 ± 0.15 hours. tandfonline.com
In azotemic dogs, the plasma half-life of ampicillin-sulbactam was statistically greater (mean 3.9 ± 2.4 hours) compared to non-azotemic dogs (mean 1.5 ± 0.3 hours). researchgate.net
| Compound | Species | Administration Route | Half-Life (approximate) | Source |
| Sulbactam | Rat | Intravenous | 20 minutes | jst.go.jp |
| Sulbactam | Dog | Intravenous | 30-35 minutes | jst.go.jp |
| Sulbactam | - | - | 1 hour | pfizer.compfizer.comefda.gov.etnafdac.gov.ng |
| Cefoperazone | Rat | Intravenous | 21 minutes | jst.go.jp |
| Cefoperazone | Dog | Intravenous | 42-46 minutes | jst.go.jp |
| Cefoperazone | - | - | 1.7 hours | pfizer.compfizer.comefda.gov.etnafdac.gov.ng |
| Cefoperazone | Goat | Intravenous | 1.97 hours | tandfonline.com |
| Cefoperazone | Goat | Intramuscular | 1.52 hours | tandfonline.com |
| Sulbactam | Dog (Azotemic) | Intravenous | 3.9 hours | researchgate.net |
| Sulbactam | Dog (Non-azotemic) | Intravenous | 1.5 hours | researchgate.net |
Pharmacokinetic Interactions Between Cefoperazone and Sulbactam Upon Co-administration in Animal Models
Studies investigating the pharmacokinetics of the combination of sulbactam (SBT) and cefoperazone (CPZ) in experimental animals, including mice, rats, and dogs, have provided insights into their behavior upon co-administration. Following intravenous administration of the combination, serum levels of both sulbactam and cefoperazone were observed to be higher in dogs compared to rats. jst.go.jp The serum half-lives in rats were approximately 20 minutes for sulbactam and 21 minutes for cefoperazone. jst.go.jp In dogs, the serum half-lives were longer, ranging from 30-35 minutes for sulbactam and 42-46 minutes for cefoperazone. jst.go.jp
Upon subcutaneous administration of the sulbactam/cefoperazone combination to mice, peak serum levels for both drugs were reached within 15 to 30 minutes, followed by a parallel decline. jst.go.jp The serum half-lives for both drugs in mice were approximately 20 minutes. jst.go.jp
Tissue distribution studies in rats following intravenous administration of the combination showed the highest concentrations of both drugs in the kidney, followed by the liver, serum, and lung. jst.go.jp After subcutaneous administration to mice, sulbactam concentrations were highest in the kidney, followed by serum, lung, and liver, while cefoperazone levels were highest in the liver, followed by the kidney, serum, and lung. jst.go.jp
Excretion patterns also varied among species. In mice, rats, and dogs, sulbactam was predominantly recovered in the urine after intravenous administration. jst.go.jp For cefoperazone, urinary recovery was approximately 17% in rats and 64% in dogs, while fecal recovery was around 35% in rats and 20% in dogs. jst.go.jp Biliary recovery in rats was about 1% for sulbactam and approximately 54% for cefoperazone. jst.go.jp This suggests that the primary route of excretion for sulbactam is renal, while for cefoperazone it is primarily biliary in rats and renal in dogs. jst.go.jp
Importantly, studies comparing the pharmacokinetics of sulbactam administered alone versus in combination with cefoperazone have indicated no significant alteration in the pharmacokinetics of sulbactam when co-administered with cefoperazone. jst.go.jp Similarly, there is no evidence of any significant pharmacokinetic drug interaction between sulbactam and cefoperazone when administered together in the form of sulbactam/cefoperazone in humans, with no significant changes in pharmacokinetics or accumulation reported after multiple dosing every 8 to 12 hours. efda.gov.etpfizer.comsamipharmapk.com
The extent of serum protein binding for sulbactam in the presence of cefoperazone has been reported as approximately 20% for human and dog sera, 16% for rabbits, and 56% for rats. jst.go.jp Cefoperazone's protein binding in these animals ranged from 77-93%. jst.go.jp
No active metabolites of either sulbactam or cefoperazone have been detected in rat urine. jst.go.jp
Here is a summary of pharmacokinetic parameters in different animal models:
| Animal Model | Administration Route | Sulbactam Half-life (minutes) | Cefoperazone Half-life (minutes) | Primary Sulbactam Excretion | Primary Cefoperazone Excretion |
| Rat | Intravenous | 20 | 21 | Urine | Bile |
| Dog | Intravenous | 30-35 | 42-46 | Urine | Urine |
| Mouse | Subcutaneous | ~20 | ~20 | Urine | Not specified (likely urine) |
Translational Application of Animal Pharmacokinetic Data in Drug Development
Animal pharmacokinetic studies play a crucial role in the early stages of drug development for compounds like the cefoperazone-sulbactam combination. These studies provide fundamental data on absorption, distribution, metabolism, and excretion (ADME) which are essential for understanding the drug's behavior in a living system before human trials. google.com
The preclinical pharmacokinetic data obtained from animal models such as mice, rats, and dogs regarding the co-administration of cefoperazone and sulbactam help to characterize the individual pharmacokinetic profiles of each component and assess potential interactions. jst.go.jpgoogle.com Observing that the co-administration does not significantly alter the pharmacokinetics of the individual drugs in animals provides initial support for the rationale of combining these agents for therapeutic use. jst.go.jp
Translating animal pharmacokinetic data to predict human pharmacokinetics is a complex but vital step. Animal models can offer insights into factors like tissue distribution, protein binding, and major excretion routes, which can inform the design of human pharmacokinetic studies and predict potential challenges or considerations. For instance, the observed differences in excretion pathways for cefoperazone between rats and dogs highlight the importance of evaluating excretion in multiple species and ultimately in humans. jst.go.jp
Furthermore, animal studies contribute to the understanding of dose-exposure relationships, which is critical for selecting appropriate starting doses and dosing regimens for human clinical trials. While direct quantitative translation can be challenging due to species differences in physiology and enzyme activity, the qualitative and semi-quantitative information from animal pharmacokinetics is invaluable for predicting human behavior and identifying potential risks.
Model-informed drug development approaches, which utilize preclinical data to build pharmacokinetic and pharmacodynamic models, are increasingly employed to optimize antibiotic therapy. nih.govresearchgate.net These models can integrate animal pharmacokinetic data with in vitro susceptibility data to predict efficacy and guide dosing strategies in humans. researchgate.net Studies evaluating novel cefoperazone/sulbactam combinations have utilized model-informed approaches, highlighting the translational link between preclinical evaluation and clinical development. nih.govfrontiersin.org
While animal reproduction studies are not always predictive of human response, they are conducted to assess potential risks, and the findings inform the cautious use of the drug during pregnancy in humans if clearly needed. efda.gov.etsamipharmapk.combiocon.com
Structure Activity Relationships and Compound Design
Structural Determinants of Cefoperazone's Penicillin-Binding Protein Interaction
Cefoperazone (B1668861), like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. patsnap.com This is achieved by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the transpeptidation (cross-linking) of peptidoglycan chains, a critical step in maintaining cell wall integrity. patsnap.comnih.govdrugbank.com Cefoperazone binds to specific PBPs located on the inner membrane of the bacterial cell wall, such as PBP3 in Pseudomonas aeruginosa. drugbank.comresearchgate.netnih.gov
The interaction between cefoperazone and PBPs involves the acylation of a serine residue in the active site of the PBP. nih.govoup.com This covalent binding event inactivates the enzyme, leading to a weakened cell wall and ultimately bacterial cell lysis. patsnap.com Structural studies of PBP3 in complex with cefoperazone have identified a common set of residues involved in the binding of beta-lactams to this protein. researchgate.netnih.gov Key structural features of cefoperazone that contribute to its interaction with PBPs include its beta-lactam ring, which is the site of nucleophilic attack by the active-site serine, and its side chains. nih.govfrontiersin.org Specifically, the R1 side chain of cefoperazone, which contains a 2,3-dioxopiperazine ring system, is hypothesized to contribute to its rapid acylation rate against certain PBPs, potentially by enhancing affinity for the active site or overcoming restrictions imposed by mutated residues. nih.govacs.org The carboxyl moiety of cefoperazone also forms hydrogen bonds within the PBP3 active site. asm.org
Key Structural Features of Sulbactam (B1307) for Beta-Lactamase Inhibition
Sulbactam is a beta-lactamase inhibitor derived from the penicillin nucleus. wikipedia.orgpfizer.commims.com Its primary function is to protect beta-lactam antibiotics, such as cefoperazone, from hydrolysis by bacterial beta-lactamase enzymes. wikipedia.orgmims.commdpi.com Sulbactam achieves this by acting as a "suicide inhibitor," meaning it binds irreversibly to the active site of beta-lactamases, forming a stable acyl-enzyme complex and rendering the enzyme inactive. wikipedia.orgmdpi.comresearchgate.net
Structurally, sulbactam contains a beta-lactam ring and a sulfone group. wikipedia.orgpfizer.commims.com The beta-lactam ring is crucial for its interaction with the beta-lactamase active site, mimicking the structure of the beta-lactam antibiotic substrate. frontiersin.orgmdpi.commdpi.com The sulfone group at the C4 position is a key modification that contributes to sulbactam's inhibitory activity. This group is thought to enhance the reactivity of the beta-lactam ring towards the nucleophilic serine residue in the beta-lactamase active site and contribute to the stability of the resulting covalent complex. mdpi.com While sulbactam itself has weak antibacterial activity, primarily by inhibiting PBP1 and PBP3 in certain bacteria like Acinetobacter, its main role in the Sulperazone combination is beta-lactamase inhibition. wikipedia.orgmims.comtandfonline.com
Rational Design Principles for Modified this compound Analogs
Rational drug design principles are applied to develop modified this compound analogs or new beta-lactam/beta-lactamase inhibitor combinations with improved properties, such as enhanced antimicrobial spectrum and activity against resistant strains. nih.govarnes.si This involves understanding the molecular interactions of cefoperazone with PBPs and sulbactam with beta-lactamases, and using this knowledge to guide structural modifications. arnes.si
Strategies for Enhancing Antimicrobial Spectrum
Strategies to enhance the antimicrobial spectrum of beta-lactam/beta-lactamase inhibitor combinations like this compound often focus on overcoming existing resistance mechanisms and expanding activity to a wider range of pathogens. This can involve modifying the structure of the beta-lactam component to improve its affinity for a broader range of PBPs or its ability to penetrate bacterial membranes, particularly in Gram-negative bacteria which possess an outer membrane. patsnap.comcontagionlive.com
Another approach is to develop beta-lactamase inhibitors with activity against a wider array of beta-lactamase classes, including those that hydrolyze later-generation cephalosporins or carbapenems. mdpi.comresearchgate.netfrontiersin.org Research into novel beta-lactamase inhibitors, including non-beta-lactam structures, aims to circumvent resistance mechanisms that affect existing inhibitors. mdpi.comtandfonline.comresearchgate.net Combinations of different antimicrobial agents, potentially including non-antibiotic adjuvants, are also explored to enhance the bactericidal activity of beta-lactams and broaden their spectrum. asm.orgmdpi.com
Approaches to Overcoming Emerging Resistance Mechanisms
Bacterial resistance to beta-lactam/beta-lactamase inhibitor combinations can arise through various mechanisms, including the production of new or higher levels of beta-lactamases that can bypass the inhibitor, modifications in PBPs that reduce their affinity for the beta-lactam, decreased outer membrane permeability, or increased efflux pump activity. droracle.aiasm.org
Approaches to overcome these emerging resistance mechanisms include:
Developing Novel Beta-Lactamase Inhibitors: Research is ongoing to discover and design inhibitors effective against emerging beta-lactamase types, such as metallo-beta-lactamases (MBLs), which are not inhibited by sulbactam, clavulanic acid, or tazobactam. mdpi.comresearchgate.netfrontiersin.org These efforts involve designing compounds that can chelate the metal ions in the active site of MBLs or mimic transition states of the hydrolysis reaction. nih.govresearchgate.netmdpi.com
Modifying Beta-Lactam Structures: Altering the structure of the beta-lactam component to make it less susceptible to hydrolysis by prevalent beta-lactamases or to improve its binding to altered PBPs in resistant strains.
Identifying Adjuvants: Exploring compounds that can enhance the effectiveness of the antibiotic component by mechanisms other than beta-lactamase inhibition, such as disrupting the bacterial outer membrane or influencing bacterial metabolism to increase antibiotic uptake or activity. asm.orgresearchgate.net
Optimizing Dosing Strategies: While outside the scope of detailed discussion on chemical structure, pharmacokinetic/pharmacodynamic (PK/PD) principles inform rational design by guiding how structural modifications might impact drug exposure at the site of infection and interaction with targets and resistance enzymes. oup.comcontagionlive.com
Advanced Analytical Methodologies for Sulperazone Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are widely used for the separation and quantification of Sulbactam (B1307) and Cefoperazone (B1668861) due to their ability to resolve the individual components from mixtures and potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a prevalent technique for the simultaneous determination of Cefoperazone and Sulbactam in various samples, including pharmaceutical preparations and biological fluids. Numerous reversed-phase HPLC methods have been developed and validated for this purpose.
Typical HPLC methods for Sulperazone analysis involve using ODS (Octadecylsilane) or C18 columns as the stationary phase. shimadzu.commagtechjournal.comoup.com The mobile phase often consists of a combination of aqueous buffers (such as phosphate (B84403) buffer or tetrabutylammonium (B224687) hydroxide (B78521) solution adjusted to a specific pH) and organic solvents like acetonitrile (B52724) or methanol, employed in isocratic or gradient elution modes. shimadzu.commagtechjournal.comoup.comgoogle.comscilit.com UV detection is commonly used, with typical detection wavelengths ranging from 210 nm to 250 nm, where both compounds exhibit significant absorbance. shimadzu.commagtechjournal.comscilit.comlongdom.org
HPLC methods have demonstrated good linearity, accuracy, and precision for the simultaneous estimation of Cefoperazone and Sulbactam. magtechjournal.comscilit.com They are capable of separating the active components from related substances and degradation products, making them suitable for stability-indicating assays. magtechjournal.comscilit.com For instance, an RP-HPLC method using a C18 column and a gradient elution with a mobile phase of tetrabutylammonium hydroxide buffer and acetonitrile achieved retention times of approximately 8.5 minutes for Cefoperazone and 19.5 minutes for Sulbactam, with UV detection at 230 nm. scilit.com Another method utilized a mobile phase of triethylamine (B128534) glacial acetic acid solution, acetonitrile, 1 mol/L acetic acid, and water with UV detection at 210 nm, showing good linearity and average recoveries of around 99.86% for Cefoperazone and 100.44% for Sulbactam. magtechjournal.com
Data from a validated RP-HPLC method for simultaneous estimation in parenteral preparations: indexcopernicus.comresearchgate.netinnovareacademics.in
| Analyte | Average Recovery (%) |
| Cefoperazone | 99.86 |
| Sulbactam | 100.44 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers enhanced sensitivity and selectivity compared to HPLC with UV detection, making it particularly useful for the determination of Sulbactam and Cefoperazone in complex matrices like biological fluids at low concentrations. nih.govnih.govnih.govresearchgate.netresearchgate.net
LC-MS/MS methods typically involve the separation of analytes on a reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. nih.govnih.govresearchgate.netresearchgate.net Electrospray ionization (ESI) is commonly used, often in negative ion mode for Sulbactam and Cefoperazone. nih.gov
Specific LC-MS/MS methods have been developed and validated for the simultaneous determination of Cefoperazone and Sulbactam in human plasma. nih.govnih.govresearchgate.netresearchgate.net These methods often involve liquid-liquid extraction or protein precipitation for sample preparation. nih.govresearchgate.net For example, a method for simultaneous determination in human plasma used liquid-liquid extraction with ethyl acetate (B1210297) and separation on a C18 column, with quantitation performed in negative ion mode using SRM transitions of m/z 644.1→528.0 for Cefoperazone and m/z 232.1→140.0 for Sulbactam. nih.gov This method showed linearity over the range of 0.1-20 μg/mL for Cefoperazone and 0.02-4 μg/mL for Sulbactam, with good precision and recovery. nih.gov Another LC-MS/MS method for determination in serum from children used a C18 column with gradient elution and demonstrated excellent linearity over concentration ranges of 0.03-10 μg/mL for Cefoperazone and 0.01-3 μg/mL for Sulbactam. nih.govresearchgate.net
Validation data for an LC-MS/MS method for Cefoperazone and Sulbactam in human plasma: nih.gov
| Analyte | Linear Range (μg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) |
| Cefoperazone | 0.1 - 20 | ≤ 8.39 | ≤ 8.39 | > 87.3 |
| Sulbactam | 0.02 - 4 | ≤ 8.39 | ≤ 8.39 | > 87.2 |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. It has been applied for the simultaneous estimation of Cefoperazone and Sulbactam in combined dosage forms. indexcopernicus.comresearchgate.netsemanticscholar.orgiosrjournals.org
HPTLC methods for this compound typically utilize silica (B1680970) gel plates as the stationary phase. researchgate.netiosrjournals.org The mobile phase composition is optimized to achieve adequate separation of the two components. Examples of mobile phases include mixtures of chloroform, ethyl alcohol, diethyl amine, and water. researchgate.netiosrjournals.org Densitometric scanning of the separated spots is performed at a suitable wavelength, often in the UV range. researchgate.netiosrjournals.org
A validated HPTLC method for simultaneous estimation in bulk and dry powder for injection used aluminum plates coated with silica gel 60 F254 and a mobile phase of Chloroform: Ethyl alcohol: Diethyl amine: Water (14:16:8:1.2 v/v). iosrjournals.org Densitometric evaluation was performed at 274 nm. iosrjournals.org The method showed Rf values of 0.41 ± 0.01 for Cefoperazone sodium and 0.56 ± 0.01 for Sulbactam sodium. iosrjournals.org Linearity was observed over concentration ranges of 200 ng to 900 ng/spot for Cefoperazone sodium and 400 ng to 1800 ng/spot for Sulbactam sodium. iosrjournals.org Another eco-friendly micellar HPTLC technique for the simultaneous analysis of co-formulated Cefoperazone and Sulbactam used Merck aluminum HPTLC plates with silica gel 60 F254 and a mobile phase containing acetone, ethanol, ethyl acetate, sodium dodecyl sulfate, and glacial acetic acid, with densitometric scanning at 265 nm. researchgate.net This method yielded Rf values of 0.45 ± 0.015 for Cefoperazone and 0.69 ± 0.008 for Sulbactam. researchgate.net
Key parameters and findings from HPTLC methods: iosrjournals.orgresearchgate.net
| Parameter | Cefoperazone Sodium | Sulbactam Sodium |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Various organic/aqueous mixtures researchgate.netiosrjournals.orgresearchgate.net | Various organic/aqueous mixtures researchgate.netiosrjournals.orgresearchgate.net |
| Detection Wavelength | 274 nm iosrjournals.org, 265 nm researchgate.net | 274 nm iosrjournals.org, 265 nm researchgate.net |
| Rf Value | 0.41 ± 0.01 iosrjournals.org, 0.45 ± 0.015 researchgate.net | 0.56 ± 0.01 iosrjournals.org, 0.69 ± 0.008 researchgate.net |
| Linearity Range | 200-900 ng/spot iosrjournals.org | 400-1800 ng/spot iosrjournals.org |
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods provide valuable information about the structure and concentration of Sulbactam and Cefoperazone based on their interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivatives
UV-Vis spectrophotometry is a simple and rapid technique used for the quantitative analysis of Cefoperazone and Sulbactam, particularly in pharmaceutical formulations. researchgate.netasianpubs.orgresearchgate.netsphinxsai.comscielo.br Both compounds exhibit absorbance in the UV region, allowing for their determination.
Simultaneous estimation of Cefoperazone and Sulbactam using UV-Vis spectrophotometry can be achieved by measuring absorbance at specific wavelengths or by employing derivative spectrophotometry to overcome spectral overlap. asianpubs.orgresearchgate.netsphinxsai.com For instance, a method involved measuring the Area Under the Curve (AUC) in specific wavelength ranges: 220-228 nm for Cefoperazone sodium and 259-269 nm for Sulbactam sodium. asianpubs.org Another approach used simultaneous equations based on absorbance measurements at 224 nm and 264 nm. researchgate.net Derivative spectrophotometry, including first and second order, has also been applied to determine Cefoperazone and Sulbactam in injections, enhancing selectivity by resolving overlapping spectra. sphinxsai.comnih.govresearchgate.netscispace.com
UV-Vis spectrophotometry methods have demonstrated linearity over specific concentration ranges and have been validated for accuracy and precision. asianpubs.orgresearchgate.netsphinxsai.com
Data from a UV spectrophotometric method using AUC: asianpubs.org
| Analyte | Wavelength Range (nm) | Linearity Range (μg/mL) |
| Cefoperazone Sodium | 220 - 228 | 10 - 50 |
| Sulbactam Sodium | 259 - 269 | 10 - 50 |
Near-Infrared Reflectance Spectroscopy
Near-Infrared Reflectance Spectroscopy (NIRS) is a non-destructive technique that can be used for the rapid analysis of pharmaceutical powders and formulations. It is based on the absorption of near-infrared light by overtone and combination bands of functional groups containing C-H, N-H, and O-H bonds. fao.orgfrontiersin.orgresearchgate.netmdpi.com
NIRS has been explored for the quantitative determination of Cefoperazone sodium in pharmaceutical formulations. researchgate.netnih.govresearchgate.netscispace.com Studies have focused on developing calibration models, often using chemometric techniques like Partial Least Squares Regression (PLSR) or Principal Component Regression (PCR), to relate the NIR spectra to the concentration of the analyte. nih.govscispace.comresearchgate.net
Research has shown the potential of NIRS for the rapid and non-destructive analysis of Cefoperazone sodium, including the construction of universal quantitative models for products from different manufacturers. scispace.combjmu.edu.cn While NIRS is a powerful tool for rapid analysis and quality control, its accuracy can be influenced by factors such as sample presentation and moisture content. mdpi.com
Chemometric Models for Enhanced Analytical Data Processing
Chemometric models utilize mathematical and statistical methods to extract relevant information from chemical data. These models are particularly useful in analyzing complex systems, such as drug formulations containing multiple components and potential impurities, where traditional univariate methods may be insufficient due to overlapping signals.
Research has explored the application of chemometric models for the analysis of cefoperazone, a key component of this compound, in the presence of its related impurities like 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER) nih.govscispace.comscispace.com. UV spectrophotometric data, which can suffer from overlapping spectra of these components, can be effectively processed using multivariate calibration models nih.govscispace.com.
Studies have compared different chemometric approaches, such as Partial Least Squares Regression (PLSR) and Support Vector Regression (SVR), for the quantitative determination of cefoperazone in mixtures with its impurities nih.govscispace.com. These models can analyze UV spectroscopic data from ternary mixtures, even with overlapping component spectra nih.govscispace.com. Experimental designs, such as 3-factor 4-level designs, are employed to create training sets with varying ratios of components and impurities to build robust models nih.govscispace.com.
For instance, a study comparing PLSR and linear SVR models for analyzing cefoperazone in the presence of 7-ACA and 5-MER using UV spectroscopic data demonstrated the capability of these multivariate models to selectively analyze cefoperazone nih.gov. The models were applied to both pure powders and pharmaceutical formulations nih.gov. While both models showed high trueness and selectivity, SVR offered more accurate results with lower prediction error, although PLSR was noted for its ease of handling and faster optimization nih.gov.
Chemometric methods like PLSR and Principal Component Regression (PCR) can handle a large number of spectral variables by decomposing data into a smaller number of scores, which can also act as a filter for noise nih.gov. Improved Classical Least Squares (CLS) chemometric methods have also been explored for analyzing cefoperazone in the presence of its reported impurities using UV-spectrophotometry scispace.com. These models offer comparable accuracy and precision to official HPLC methods for the quantitation of cefoperazone in pharmaceutical formulations scispace.com.
Validation and Quality Control of Analytical Methods for Research Purity and Quantification
Validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate data for research, purity assessment, and quantification of this compound and its components. Quality control (QC) procedures are then implemented to monitor the performance of these validated methods during routine analysis.
Several analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated for the simultaneous estimation of cefoperazone and sulbactam in various matrices, including pharmaceutical formulations and biological samples like plasma and dried blood spots researchgate.netijpbs.netinnovareacademics.inscilit.comresearchgate.netresearchgate.netresearchgate.netiosrjournals.org.
Method validation typically follows guidelines from regulatory bodies such as the International Council for Harmonization (ICH) and organizations like the EMA and FDA innovareacademics.inscilit.comresearchgate.netoup.com. Key validation parameters assessed include specificity, linearity, range, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ) ijpbs.netinnovareacademics.inscilit.comresearchgate.netresearchgate.net.
Specificity ensures that the method can accurately measure the analyte of interest without interference from other components in the sample, such as impurities or excipients scilit.comresearchgate.net. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range ijpbs.netinnovareacademics.inscilit.comresearchgate.net. Accuracy assesses the closeness of measured values to the true concentration ijpbs.netscilit.comresearchgate.net. Precision evaluates the reproducibility of the results under the same conditions (repeatability) and across different conditions (intermediate precision) ijpbs.netresearchgate.netresearchgate.netiosrjournals.org. Robustness demonstrates the method's ability to remain unaffected by small, deliberate variations in method parameters ijpbs.netscilit.comresearchgate.net. LOD and LOQ determine the lowest concentrations of the analyte that can be detected and reliably quantified, respectively ijpbs.netscilit.comresearchgate.netresearchgate.net.
For example, an RP-HPLC method developed for the simultaneous estimation of sulbactam and cefoperazone in dosage forms and plasma was validated for specificity, linearity, accuracy, precision, robustness, LOD, and LOQ ijpbs.net. The method showed linearity over a specific concentration range for both compounds and met the validation criteria ijpbs.net. Another HPLC method for quantifying cefoperazone and sulbactam in dried blood spots was developed and validated according to EMA and FDA guidelines, assessing parameters like selectivity, LLOQ, linearity, accuracy, precision, recovery, and stability innovareacademics.inresearchgate.net.
Quality control samples at different concentration levels (e.g., low, medium, and high QC samples) are analyzed alongside research samples to monitor the performance of the validated method and ensure the reliability of the results researchgate.net. Stability studies are also part of method validation and quality control, assessing the stability of this compound and its components in standard solutions and sample matrices under various storage conditions innovareacademics.inresearchgate.net.
Validated analytical methods, such as HPLC and HPTLC, are considered suitable for routine quality control analysis of this compound and its components in bulk drug and pharmaceutical formulations, as they can accurately and specifically quantify the compounds and their related impurities ijpbs.netscilit.comiosrjournals.org.
Interactive Data Table: Example Validation Data (Illustrative based on search results)
While specific comprehensive validation data for this compound as a combined entity across all parameters was not presented in a single source, the principles and typical results for its components (cefoperazone and sulbactam) from validated methods can be illustrated. The following table presents illustrative data points based on findings from the search results for validated methods of cefoperazone and sulbactam.
| Validation Parameter | Analyte | Illustrative Result/Range | Source Type |
| Linearity Range | Cefoperazone | 10-90 µg/mL oup.com or 2.5-250 µg/mL innovareacademics.inresearchgate.net | HPLC, HPLC-PDA |
| Linearity Range | Sulbactam | 10-50 µg/mL ijpbs.net or 0.5-30 µg/mL innovareacademics.inresearchgate.net | HPLC, HPLC-PDA |
| Accuracy (% Recovery) | Cefoperazone | ~100.2% scilit.com or >87.3% researchgate.net | HPLC |
| Accuracy (% Recovery) | Sulbactam | ~100.4-101.25% iosrjournals.org or >87.2% researchgate.net | HPTLC, LC-MS/MS |
| Precision (% RSD) | Cefoperazone | <1% scilit.com or within 8.39% researchgate.net or <1.73% iosrjournals.org | HPLC, LC-MS/MS, HPTLC |
| Precision (% RSD) | Sulbactam | <1% scilit.com or within 8.39% researchgate.net or <1.54% iosrjournals.org | HPLC, LC-MS/MS, HPTLC |
| LLOQ | Cefoperazone | 5 µg/mL innovareacademics.inresearchgate.net | HPLC-PDA |
| LLOQ | Sulbactam | 1 µg/mL innovareacademics.inresearchgate.net | HPLC-PDA |
Note: This table presents illustrative data ranges and specific findings from different studies on cefoperazone and sulbactam, components of this compound, to demonstrate typical validation parameters and results in analytical research. The specific values may vary depending on the method, matrix, and study design.
These validated methods are crucial for ensuring the quality and purity of this compound during its research and development phases and for ongoing quality control in manufacturing.
Future Directions and Emerging Research Avenues in Sulperazone Science
Investigation of Novel Resistance Mechanisms Beyond Beta-Lactamase Hydrolysis
While beta-lactamase production is a primary mechanism of resistance to Cefoperazone (B1668861), resistance to the combination of Cefoperazone and Sulbactam (B1307) can involve mechanisms beyond the hydrolysis of the beta-lactam ring by beta-lactamases. Research is ongoing to fully elucidate these alternative resistance pathways.
One area of investigation involves alterations in penicillin-binding proteins (PBPs), the bacterial targets of Cefoperazone. Modifications to PBPs can reduce the binding affinity of the antibiotic, rendering it less effective even in the presence of Sulbactam, which primarily protects Cefoperazone from enzymatic degradation.
Efflux pumps, which are bacterial membrane proteins that actively transport antibiotics out of the cell, represent another significant resistance mechanism. Overexpression or the presence of novel efflux pumps capable of extruding Cefoperazone or Sulbactam can lead to reduced intracellular concentrations of the drugs, thereby diminishing their effectiveness.
Reduced outer membrane permeability in Gram-negative bacteria can also contribute to resistance by limiting the access of Sulperazone to its targets within the cell. This can be due to changes in porin channels or alterations in the lipopolysaccharide layer.
Furthermore, the coexistence of multiple resistance mechanisms within a single bacterial strain can lead to enhanced resistance to Cefoperazone-Sulbactam. For instance, the combination of beta-lactamase production and reduced outer membrane permeability has been shown to result in increased minimum inhibitory concentrations (MICs) and a loss of in vivo efficacy in Klebsiella pneumoniae. nih.gov Understanding the interplay between these different mechanisms is crucial for developing strategies to overcome resistance.
Exploration of Synergistic Combinations with Emerging Antimicrobial Classes
To enhance the efficacy of this compound and combat multidrug-resistant (MDR) pathogens, research is exploring synergistic combinations with antimicrobial agents from emerging classes or with existing antibiotics exhibiting activity against resistant strains.
Studies have investigated the in vitro activity of Cefoperazone-Sulbactam in combination with other antibiotics against challenging pathogens like MDR Acinetobacter baumannii. Combinations with tigecycline (B611373) or rifampicin (B610482) have shown synergistic effects against MDR A. baumannii isolates. amegroups.org Specifically, the combination of tigecycline and Cefoperazone-Sulbactam demonstrated a significant synergistic antimicrobial effect. amegroups.org
While this compound itself is a combination therapy, exploring further combinations with newer agents like eravacycline, a novel fluorocycline, is an area of interest, particularly against extensively drug-resistant (XDR) and pan-drug-resistant (PDR) Acinetobacter baumannii isolates. newmicrobiologica.org
Research into synergistic combinations aims to identify pairings that can overcome specific resistance mechanisms, broaden the spectrum of activity, or reduce the potential for resistance development. Data from in vitro synergy tests, often using methods like the Etest or chequerboard titration, are crucial in identifying promising combinations. amegroups.orgnih.gov
Computational Modeling and Simulation for Pharmacodynamic and Resistance Prediction
Computational modeling and simulation, particularly pharmacokinetic/pharmacodynamic (PK/PD) models, are increasingly valuable tools in this compound research. These models can predict the impact of different dosing regimens, track resistance development, and assess the efficacy of combination therapies over time. mdpi.comasm.orgresearchgate.net
PK/PD models for Cefoperazone and Sulbactam can characterize their concentration-time profiles in the body and correlate these with antimicrobial effects. nih.govresearchgate.net By simulating various dosing strategies, researchers can determine the probability of achieving specific pharmacodynamic targets, such as the percentage of time the free drug concentration exceeds the minimum inhibitory concentration (%fT>MIC), which is correlated with clinical efficacy. nih.govresearchgate.net
These models can also be used to predict the potential for resistance development under different exposure scenarios. By integrating data on resistance mechanisms and bacterial growth dynamics, computational models can help optimize dosing regimens to minimize the selection and amplification of resistant subpopulations. mdpi.com
Furthermore, computational approaches can aid in understanding the complex interactions between Cefoperazone, Sulbactam, and bacterial targets or resistance determinants. Molecular modeling and simulation can provide insights into binding affinities, enzyme inhibition kinetics, and the structural basis of resistance.
Studies have utilized PK/PD modeling to evaluate the efficacy of different Cefoperazone/Sulbactam ratios and dosing regimens against specific pathogens like Enterobacteriaceae. nih.govresearchgate.net These models can help inform the design of future clinical trials and optimize the use of this compound in the clinic. nih.govresearchgate.net
Development of Novel Beta-Lactamase Inhibitors or Cefoperazone Modifications
Despite the effectiveness of Sulbactam against many beta-lactamases, the emergence of new and diverse beta-lactamase types, including carbapenemases and certain class A, C, and D enzymes, necessitates the development of novel beta-lactamase inhibitors. mdpi.comnih.govmdpi.com Research is focused on identifying and developing inhibitors that can overcome the hydrolytic activity of these challenging enzymes.
New classes of beta-lactamase inhibitors are being explored, with different structural scaffolds and mechanisms of action compared to existing inhibitors like Sulbactam, clavulanate, and tazobactam. mdpi.com The goal is to find inhibitors that are effective against a broader spectrum of beta-lactamases, including those that hydrolyze carbapenems or are resistant to current inhibitors. mdpi.com
Simultaneously, research continues into modifying the structure of Cefoperazone itself to improve its stability against enzymatic hydrolysis or enhance its activity against resistant strains. This could involve altering the side chains of the cephalosporin (B10832234) molecule to reduce recognition by beta-lactamases or improve penetration into bacterial cells.
Boronic acid transition state inhibitors (BATSIs) represent one class of novel inhibitors being investigated, with studies exploring their interaction with specific beta-lactamases like SHV-1. asm.org Modifications to the BATSI structure, such as altering substituents or linker lengths, are being explored to improve inhibitory potency and broaden the spectrum of inhibition. asm.org
The development of novel beta-lactamase inhibitors or Cefoperazone modifications is a critical area of research aimed at extending the lifespan and effectiveness of Cefoperazone-based therapies in the face of evolving bacterial resistance.
Q & A
Q. How should researchers address this compound’s stability and purity in long-term in vivo studies?
- Methodological Answer: Perform stability testing under physiological conditions (pH 6–8, 37°C) using HPLC-UV. For purity, use NMR (≥95% purity threshold) and document lot-to-lot variability. Include chromatograms in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
